molecular formula C30H28N2O3S B13380175 Ethyl 2-{[[(4-phenoxyphenyl)imino](phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[[(4-phenoxyphenyl)imino](phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13380175
M. Wt: 496.6 g/mol
InChI Key: ABBVPKPNQBYVGI-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-phenoxyphenyl)iminomethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, an ethyl ester group, and a phenoxyphenyl-imino moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of Ethyl 2-{[(4-phenoxyphenyl)iminomethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aldehyde or ketone.

    Introduction of the Phenoxyphenyl-imino Moiety: This step involves the condensation of 4-phenoxyaniline with benzaldehyde to form the imine linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 2-{[(4-phenoxyphenyl)iminomethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Ethyl 2-{[(4-phenoxyphenyl)iminomethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiophene derivatives.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as an inhibitor of specific enzymes or receptors.

    Chemical Biology: The compound serves as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-phenoxyphenyl)iminomethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The benzothiophene core may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 2-{[(4-phenoxyphenyl)iminomethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives such as:

    Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.

    Bazedoxifene: Another selective estrogen receptor modulator with applications in hormone replacement therapy.

    Thiophene-based Compounds: Various thiophene derivatives with applications in organic electronics and materials science.

The uniqueness of Ethyl 2-{[(4-phenoxyphenyl)iminomethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C30H28N2O3S

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 2-[(E)-[(4-phenoxyanilino)-phenylmethylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C30H28N2O3S/c1-2-34-30(33)27-25-15-9-10-16-26(25)36-29(27)32-28(21-11-5-3-6-12-21)31-22-17-19-24(20-18-22)35-23-13-7-4-8-14-23/h3-8,11-14,17-20H,2,9-10,15-16H2,1H3,(H,31,32)

InChI Key

ABBVPKPNQBYVGI-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C(\C3=CC=CC=C3)/NC4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=C(C3=CC=CC=C3)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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